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Compound of Interest

Tert-butyl 2-(4-
Compound Name:
aminophenyl)acetate

Cat. No.: B070534

CAS Number: 174579-31-8
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 2-(4-aminophenyl)acetate, a
key building block in contemporary drug discovery, particularly in the development of
Proteolysis Targeting Chimeras (PROTACS). This document outlines its chemical and physical
properties, provides detailed experimental protocols for its synthesis and application, and
discusses its role in targeted protein degradation.

Compound Data and Properties

Tert-butyl 2-(4-aminophenyl)acetate is a bifunctional molecule featuring a primary aromatic
amine and a tert-butyl ester. This structure makes it an ideal linker component in the synthesis
of PROTACSs, where the amine can be functionalized to attach to a ligand for an E3 ubiquitin
ligase or a target protein, and the ester can be deprotected to reveal a carboxylic acid for
further conjugation.[1]

Table 1: Physicochemical Properties of Tert-butyl 2-(4-aminophenyl)acetate
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Property Value Source
CAS Number 174579-31-8 [2][3]
Molecular Formula C12H17NO2 [1][2]
Molecular Weight 207.27 g/mol [11[2]
Appearance Solid, powder [2]
Purity >98% [2]
Melting Point 30-32 °C N/A

Storage Temperature

2-8°C, keep in dark place, inert 2]

atmosphere

SMILES

CC(C)
(C)OC(=0)CC1=CC=C(N)C=C  [4]
1

InChl

InChI=1S/C12H17NO2/c1-
12(2,3)15-11(14)8-9-4-6-
10(13)7-5-9/h4-7H,8,13H2,1-
3H3

[4]

Table 2: Safety Information

Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation
H332 Harmful if inhaled

H335 May cause respiratory irritation

Note: This information is based on available safety data sheets and may not be exhaustive.

Always consult the full Safety Data Sheet (SDS) before handling.
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Experimental Protocols

Proposed Synthesis of Tert-butyl 2-(4-
aminophenyl)acetate

A direct, peer-reviewed synthesis protocol for tert-butyl 2-(4-aminophenyl)acetate is not
readily available in the searched literature. However, a common and logical synthetic route
involves a two-step process: the esterification of 4-nitrophenylacetic acid followed by the
reduction of the nitro group.

Step 1: Synthesis of tert-butyl 2-(4-nitrophenyl)acetate (CAS: 29704-38-9)
This procedure is adapted from standard esterification methods.
o Materials:

o 4-Nitrophenylacetic acid

o tert-Butanol

o Dicyclohexylcarbodiimide (DCC)

o 4-Dimethylaminopyridine (DMAP)

o Dichloromethane (DCM), anhydrous

o Sodium bicarbonate solution (saturated)

o Brine (saturated NacCl solution)

o Anhydrous magnesium sulfate (MgSOa)
» Procedure:

o To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
add 4-nitrophenylacetic acid (1 equivalent).

o Dissolve the acid in anhydrous dichloromethane.
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o Add 4-dimethylaminopyridine (0.1 equivalents) and tert-butanol (1.2 equivalents) to the
solution.

o Cool the mixture to 0°C in an ice bath.

o Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous
dichloromethane to the cooled mixture.

o Allow the reaction to warm to room temperature and stir overnight.

o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
o Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 2-
(4-nitrophenyl)acetate.

Step 2: Reduction of tert-butyl 2-(4-nitrophenyl)acetate to tert-butyl 2-(4-aminophenyl)acetate
This procedure is a standard method for the reduction of an aromatic nitro group.
e Materials:

o tert-Butyl 2-(4-nitrophenyl)acetate

o

Palladium on carbon (10% Pd/C)

[¢]

Methanol or Ethyl Acetate

[¢]

Hydrogen gas (Hz) or a hydrogen source like ammonium formate

Celite®

[e]

e Procedure:
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[e]

Dissolve tert-butyl 2-(4-nitrophenyl)acetate (1 equivalent) in methanol or ethyl acetate in a
flask suitable for hydrogenation.

Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium).

Secure the flask to a hydrogenation apparatus.

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive
pressure) at room temperature.

Monitor the reaction by TLC until the starting material is consumed.

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove
the palladium catalyst.

Wash the Celite® pad with the reaction solvent.

Combine the filtrates and concentrate under reduced pressure to yield tert-butyl 2-(4-
aminophenyl)acetate. The product may be used directly or purified further by column
chromatography if necessary.

Use in PROTAC Synthesis: Amide Bond Formation

Tert-butyl 2-(4-aminophenyl)acetate is a valuable linker for PROTAC synthesis. The primary

amine can be acylated with a carboxylic acid-functionalized ligand (either for the E3 ligase or

the protein of interest) using standard peptide coupling reagents.[5]

o Materials:

o

o

o

Tert-butyl 2-(4-aminophenyl)acetate

Carboxylic acid-functionalized ligand (e.g., a derivative of lenalidomide or a target-specific
inhibitor)

Peptide coupling reagent (e.g., HATU, HBTU)
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o A non-nucleophilic base (e.g., DIPEA)

o Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

e Procedure:

o In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-
functionalized ligand (1 equivalent) in the anhydrous solvent.

o Add the peptide coupling reagent (1.1 equivalents) and the non-nucleophilic base (2-3
equivalents).

o Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

o Add a solution of tert-butyl 2-(4-aminophenyl)acetate (1 equivalent) in the anhydrous
solvent to the reaction mixture.

o Stir the reaction at room temperature overnight.
o Monitor the reaction progress by LC-MS.

o Upon completion, the reaction mixture can be worked up by dilution with an organic
solvent (e.g., ethyl acetate) and washing with water and brine.

o The organic layer is then dried, filtered, and concentrated.

o The resulting PROTAC precursor can be purified by flash column chromatography or
preparative HPLC.

Spectral Data (Predicted)

Experimentally determined spectral data for tert-butyl 2-(4-aminophenyl)acetate is not widely
published. However, the expected characteristic signals are as follows:

e 1H NMR:

o Asinglet at approximately 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl
group.
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o Asinglet for the methylene (-CHz-) protons adjacent to the carbonyl group.

o Two doublets in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the
protons on the benzene ring.

o Abroad singlet corresponding to the amine (-NHz) protons.

o BC NMR:

o

A signal for the quaternary carbon of the tert-butyl group.

[¢]

A signal for the methyl carbons of the tert-butyl group.

[e]

A signal for the methylene carbon.

[e]

Signals for the aromatic carbons, with those bonded to the amine and the acetate group
being shifted accordingly.

o A signal for the carbonyl carbon of the ester.
¢ Infrared (IR) Spectroscopy:
o N-H stretching bands for the primary amine in the region of 3300-3500 cm™1,
o C-H stretching bands for the aliphatic and aromatic groups.
o A strong C=0 stretching band for the ester at approximately 1730 cm~1.
o C-N and C-O stretching bands in the fingerprint region.

Visualizations
Synthesis Workflow

The following diagram illustrates a common synthetic pathway to tert-butyl 2-(4-
aminophenyl)acetate.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b070534?utm_src=pdf-body
https://www.benchchem.com/product/b070534?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 1: Esterification

G-Nitrophenylacetic Aci(D

DCC, DMAP
DCM

Eert-butyl 2—(4-nitrophenyl)acetat9

Step 2: Reduction

Eert-butyl 2—(4-nitrophenyl)acetata

H2, Pd/C
Methanol

Click to download full resolution via product page

Caption: Proposed two-step synthesis of tert-butyl 2-(4-aminophenyl)acetate.

Role in PROTAC Assembly

This diagram illustrates the general workflow for assembling a PROTAC using tert-butyl 2-(4-
aminophenyl)acetate as a linker.
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Caption: General workflow for PROTAC synthesis using the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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